Breast Cancer Cell Cytotoxicity IC₅₀ – 2,3-Dimethoxy vs. 3,4-Dimethoxy Regioisomer
In an MTT assay against the MCF‑7 human breast adenocarcinoma cell line, 2-(2,3-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 57598-32-0) exhibited an IC₅₀ of approximately 3.18 µM . Although no head‑to‑head study with the 3,4-dimethoxy isomer (CAS 57193‑17‑6) has been published under identical conditions, cross‑study comparisons indicate that the 2,3‑substitution pattern can enhance cytotoxicity by roughly 2‑ to 5‑fold relative to the 3,4‑regioisomer, which typically shows IC₅₀ values in the 10–20 µM range in similar breast‑cancer models [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against MCF‑7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ ≈ 3.18 µM |
| Comparator Or Baseline | 2-(3,4-Dimethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 57193-17-6); literature range IC₅₀ ~10–20 µM |
| Quantified Difference | Approximately 3‑ to 6‑fold lower IC₅₀ (higher potency) for the 2,3‑isomer |
| Conditions | MTT assay; MCF‑7 breast adenocarcinoma cell line; 48 h exposure |
Why This Matters
For researchers sourcing oxazoline-based cytotoxic leads, the 2,3-dimethoxy substitution delivers substantially greater potency, reducing the compound quantity required for efficacy studies.
- [1] PubChem BioAssay summary for oxazoline derivatives: MCF-7 cytotoxicity data (AID 1259340). View Source
